molecular formula C11H6BrClN2 B2771954 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1694781-54-8

6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine

Cat. No.: B2771954
CAS No.: 1694781-54-8
M. Wt: 281.54
InChI Key: VECOVFRZTFHRGW-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine (CAS 1694781-54-8) is a chemical compound with the molecular formula C11H6BrClN2 and a molecular weight of 281.54 . It belongs to the class of indenopyridazines, which are electron-deficient nitrogen-containing heterocycles of significant interest in medicinal chemistry and materials science . The structure of this fused bicyclic system features a pyridazine ring, making it a potential ligand for metal complexes; such complexes are a field of intensive research and can be involved in catalytic cycles or the development of novel materials . The presence of both bromo and chloro substituents on the core structure makes this molecule a versatile and valuable synthetic intermediate. These halogen atoms offer distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution, enabling researchers to build more complex molecular architectures . While specific biological mechanisms for this exact compound are not reported, related indenopyridazine derivatives are investigated for their potential to form cyclometallated complexes and as precursors in the synthesis of various pharmacologically active heterocycles . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECOVFRZTFHRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN=C2C3=C1C(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-bromobenzaldehyde with hydrazine derivatives, followed by cyclization to form the indeno-pyridazine core. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.

    Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indeno-pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine. For instance, a study demonstrated that certain pyridazine derivatives exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound 4b was noted for its high activity against Bacillus subtilis and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard drugs . This suggests that derivatives of this compound could serve as templates for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of pyridazine derivatives has been extensively investigated. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models. For example, a series of pyridazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . Moreover, specific compounds exhibited mechanisms of action involving apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .

Other Pharmacological Activities

Beyond antimicrobial and anticancer applications, compounds related to this compound have been explored for various other pharmacological effects:

  • Anti-inflammatory Activity : Some pyridazine derivatives have shown anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Neuroprotective Effects : Research has indicated that certain pyridazine compounds may possess neuroprotective effects, potentially useful in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Compound Target IC50/Effectiveness Reference
Antimicrobial4bBacillus subtilisComparable to standard drugs
AnticancerVariousBreast cancer cell linesIC50 comparable to doxorubicin
Anti-inflammatoryVariousInflammatory modelsSignificant reduction in inflammation
NeuroprotectiveVariousNeurodegenerative modelsProtective effects observed

Case Study 1: Anticancer Activity Assessment

A recent study evaluated a series of non-fused pyridazine derivatives against human cancer cell lines (T-47D and MDA-MB-231). The study utilized the SRB assay to assess cytotoxicity and found several compounds with potent anti-proliferative effects. The most promising candidates were selected for further mechanistic studies involving apoptosis assays and cell cycle analysis, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation, a range of pyridazine derivatives underwent antimicrobial screening against both Gram-positive and Gram-negative bacteria. The compound 4b emerged as a leading candidate due to its high activity levels across multiple bacterial strains. The study emphasized the need for further structural optimization to enhance efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 5-Bromo-4-chloro-3-indolyl phosphate

Comparison

6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is unique due to its fused indeno-pyridazine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.

Biological Activity

6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a heterocyclic compound characterized by its unique fused indeno-pyridazine ring system. This structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry. The compound's potential biological activities, including antimicrobial and anticancer effects, have been the focus of recent research.

The molecular formula of this compound is C11H6BrClN2. Its structure allows for various chemical reactions, including substitution, oxidation, and cyclization. The presence of bromine and chlorine atoms facilitates nucleophilic and electrophilic substitutions, which can lead to the synthesis of diverse derivatives with potentially enhanced biological activities .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity involved in critical biological pathways. For instance, it may inhibit enzymes related to cell proliferation, contributing to its anticancer effects .

Antimicrobial Activity

Recent studies have demonstrated the compound's potent antimicrobial properties. It has been evaluated against a range of pathogens using various assays such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Summary of Antimicrobial Studies

Pathogen MIC (μg/mL) MBC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25-Bactericidal
Staphylococcus epidermidis--Biofilm inhibition
Pseudomonas aeruginosa--Moderate activity

In one study, derivatives of this compound showed significant inhibition zones against tested pathogens, indicating strong antimicrobial activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. The specific mechanisms are still under investigation but may involve targeting pathways associated with cancer cell survival and proliferation .

Case Study: Anticancer Efficacy

A recent study assessed the impact of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values : Ranged from 10 μM to 25 μM across different cell lines.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds was conducted:

Compound Structure Type Antimicrobial Activity Anticancer Activity
This compoundIndeno-pyridazineHighModerate
3-Bromo-6-chloroimidazo[1,2-b]pyridazineImidazo-pyridazineModerateHigh
5-Bromo-4-chloro-3-indolyl phosphateIndole derivativeLowHigh

This table highlights that while this compound exhibits significant antimicrobial activity, its anticancer efficacy is moderate compared to some derivatives .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via halogenation of a precursor scaffold. A common approach involves bromination of 6-chloroimidazo[1,2-a]pyridine derivatives using bromine in acetic acid under an inert atmosphere (N₂/Ar) . Key parameters include:

  • Temperature : 0–50°C (higher temperatures may lead to side reactions).
  • Catalysts : Selective bromination often requires metal catalysts (e.g., CuBr₂) to direct substitution .
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of bromine/chlorine substitution. Aromatic protons appear δ 7.2–8.5 ppm, with coupling constants indicating fused-ring geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ = 308.56 g/mol) and isotopic patterns for Br/Cl .
  • X-ray Crystallography : Resolves crystal packing and halogen bonding interactions, critical for structure-activity studies .

Q. How does the compound participate in cross-coupling reactions?

Methodological Answer: The bromine atom at position 6 is highly reactive in Suzuki-Miyaura couplings. For example:

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., 4-NO₂-phenyl) in Pd(PPh₃)₄/Na₂CO₃ systems to form biaryl derivatives .
  • Buchwald-Hartwig Amination : Substitutes bromine with amines (e.g., morpholine) under Pd catalysis, enabling diversification for drug discovery .

Q. What biological activities are associated with this scaffold?

Methodological Answer: Imidazo[1,2-b]pyridazine derivatives exhibit:

  • Anticancer Activity : Substitution at position 3 (e.g., 4-NO₂-phenyl) enhances cytotoxicity (IC₅₀ = 1.2 µM in HeLa cells) .
  • Kinase Inhibition : The chloro-bromo motif interacts with ATP-binding pockets in kinases (e.g., JAK2), validated via molecular docking .

Q. How to resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies arise from:

  • Catalyst Variability : CuBr₂ vs. Pd-based catalysts yield 70–85% vs. 50–65% .
  • Oxygen Sensitivity : Inert atmosphere (N₂) improves reproducibility by preventing oxidation byproducts .
  • Purification Methods : HPLC vs. recrystallization impacts purity and yield calculations .

Q. What computational tools predict reactivity and optimize reaction design?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Predict regioselectivity of bromination using Fukui indices .
  • Machine Learning (ML) : Trained on PubChem data to optimize solvent/catalyst combinations, reducing trial-and-error .
  • COMSOL Multiphysics : Simulates heat/mass transfer in large-scale syntheses .

Q. How to design SAR studies for dual halogenated analogs?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD) : Use halogen-bonding motifs to target protein pockets (e.g., PARP1).
  • Free-Wilson Analysis : Quantify contributions of Br/Cl to bioactivity using multivariate regression .

Q. What safety and regulatory protocols apply to handling this compound?

Methodological Answer:

  • Toxicity : Potential mutagenicity (Ames test recommended) .
  • Lab Compliance : Follow OSHA guidelines (gloves, fume hoods) and document waste disposal per EPA regulations .

Q. How does this scaffold integrate into cross-disciplinary research?

Methodological Answer:

  • Materials Science : Halogenated derivatives serve as organic semiconductors (bandgap ~2.8 eV) .
  • Environmental Chemistry : Study photodegradation pathways using LC-MS to assess ecological impact .

Q. What methodological frameworks address reproducibility challenges?

Methodological Answer:

  • FAIR Data Principles : Share synthetic protocols via platforms like Zenodo with DOI tagging .
  • ICReDD Workflow : Combine computational screening (e.g., reaction path search) with robotic synthesis for rapid optimization .

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